molecular formula C11H7NOS B074780 2-(Furan-2-yl)-1,3-benzothiazole CAS No. 1569-98-8

2-(Furan-2-yl)-1,3-benzothiazole

Cat. No. B074780
CAS RN: 1569-98-8
M. Wt: 201.25 g/mol
InChI Key: PYOHHBLCCRIMFM-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)-1,3-benzothiazole” is an organic compound that contains a furan ring substituted with a benzothiazole group . Furan is a five-membered heterocyclic ring with four carbon atoms and one oxygen atom . Benzothiazole is a heterocyclic compound, too; it’s composed of a benzene ring fused to a thiazole ring. The compound is part of the furan family of organic compounds, also known as derivatives of furan .


Synthesis Analysis

The synthesis of furan derivatives often involves various chemical reactions. For instance, furan-2-ylmethanethiol, a related compound, is easily prepared by reacting furfuryl alcohol with thiourea in hydrochloric acid via an intermediate isothiouronium salt, which is hydrolyzed to the thiol by heating with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring and a benzothiazole group. The furan ring is a planar five-membered ring with four carbon atoms and one oxygen atom . The benzothiazole group is a heterocyclic compound composed of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Furan derivatives are known to undergo various chemical reactions. For example, furan platform chemicals have been used in the manufacture of fuels and plastics . They can also undergo reactions such as the Vilsmeier reaction .

Scientific Research Applications

  • Synthesis and Reactivity :

    • Aleksandrov et al. (2021) and Aleksandrov and El’chaninov (2017) focused on the synthesis and reactivity of 2-(Furan-2-yl)benzothiazole derivatives. They explored various electrophilic substitution reactions, including bromination, nitration, and acylation, demonstrating the compound's potential in organic synthesis (Aleksandrov et al., 2021) (Aleksandrov and El’chaninov, 2017).
  • Antitumor Applications :

    • Matiichuk et al. (2020) studied the use of 5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde in designing antitumor agents. They synthesized various derivatives and identified a lead compound with superior properties compared to reference drugs like 5-fluorouracil and cisplatin (Matiichuk et al., 2020).
  • Antimicrobial Activity :

    • Patel and Shaikh (2010) prepared novel compounds involving 2-(Furan-2-yl)-1,3-benzothiazole, which showed antimicrobial activity against various bacterial and fungal species, indicating its potential in developing new antimicrobial agents (Patel and Shaikh, 2010).
  • Electrophilic Substitution Reactions :

    • Aleksandrov and El’chaninov (2016) also investigated the electrophilic substitution reactions of furan-substituted vinylthiazoles and benzimidazoles, focusing on their pharmacological applications (Aleksandrov and El’chaninov, 2016).
  • Synthesis of Novel Derivatives for Biological Activity :

    • Various studies, including those by Al-Omran et al. (2011), Abdellaoui et al. (2014), Kuramoto et al. (2008), and others, have focused on synthesizing novel derivatives of this compound, examining their potential in biological activities, such as inhibiting cancer cell growth, leukotriene B(4) inhibitory activity, and DNA interactions (Al-Omran et al., 2011) (Abdellaoui et al., 2014) (Kuramoto et al., 2008).
  • Other Applications :

    • The compound has been studied for various other applications, including its role in the synthesis of multichromatic polymers, as explored by İçli-Özkut et al. (2013), and its use in metalation reactions as described by L'Helgoual'ch et al. (2008) (İçli-Özkut et al., 2013) (L'Helgoual'ch et al., 2008).

properties

IUPAC Name

2-(furan-2-yl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NOS/c1-2-6-10-8(4-1)12-11(14-10)9-5-3-7-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOHHBLCCRIMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283736
Record name 2-(Furan-2-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1569-98-8
Record name MLS002639457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Furan-2-yl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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